Home > Products > Screening Compounds P8915 > Cycloguanil pamoate
Cycloguanil pamoate - 609-78-9

Cycloguanil pamoate

Catalog Number: EVT-298990
CAS Number: 609-78-9
Molecular Formula: C45H44Cl2N10O6
Molecular Weight: 891.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cycloguanil pamoate is a polymer.
Overview

Cycloguanil pamoate is a pharmaceutical compound recognized primarily for its role as an antimalarial agent. It is a metabolite of proguanil, which is itself a prodrug that converts into cycloguanil in the body. Cycloguanil pamoate functions as a dihydrofolate reductase inhibitor, interfering with the synthesis of nucleic acids in the Plasmodium parasite, thereby exhibiting significant antimalarial activity. This compound is particularly noted for its efficacy against drug-resistant strains of malaria and is often explored in combination therapies to enhance treatment outcomes .

Source and Classification

Cycloguanil pamoate can be classified under the category of biguanide derivatives, sharing structural similarities with other compounds in this class. It is derived from chloroguanide and is synthesized through metabolic processes following the administration of proguanil. The compound is categorized as an antimalarial drug due to its mechanism of action against the Plasmodium species, which are responsible for malaria infections .

Synthesis Analysis

Methods and Technical Details

The synthesis of cycloguanil pamoate involves several chemical reactions, primarily starting from proguanil. The metabolic conversion occurs through the oxidation of proguanil, where a homolytic C-H bond adjacent to a nitrogen atom is cleaved, leading to the formation of an imine intermediate. This intermediate can either undergo cyclization to form cycloguanil or hydrolysis to yield 4-chlorophenylbiguanide .

In laboratory settings, cycloguanil can be synthesized through controlled reactions involving specific reagents and conditions optimized for yield and purity. The industrial production typically employs larger-scale reactors and purification techniques such as crystallization and filtration to ensure high-quality outputs .

Molecular Structure Analysis

Structure and Data

Cycloguanil pamoate has a complex molecular structure characterized by its biguanide framework. The chemical formula for cycloguanil is C11H13ClN6C_{11}H_{13}ClN_{6}, while for pamoate it is C23H16O6C_{23}H_{16}O_{6}. The structural configuration allows it to effectively inhibit dihydrofolate reductase, which is crucial for nucleotide synthesis in parasites .

Chemical Reactions Analysis

Types of Reactions

Cycloguanil pamoate participates in various chemical reactions, including:

  • Oxidation: Cycloguanil can be oxidized under specific conditions to yield different oxidation products.
  • Reduction: This compound can undergo reduction reactions that convert it into its reduced forms.
  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the reagents employed.

The common reagents used include oxidizing agents, reducing agents, and solvents, with reaction conditions carefully controlled for temperature, pressure, and pH to achieve desired outcomes .

Major Products Formed

The major products resulting from these reactions include oxidized derivatives and various substituted forms of cycloguanil, influenced by the specific conditions and reagents used during synthesis.

Mechanism of Action

Cycloguanil functions primarily as a dihydrofolate reductase inhibitor. By blocking this enzyme's activity, it disrupts folate metabolism within the Plasmodium parasite, ultimately hindering nucleic acid synthesis necessary for parasite replication. This mechanism is critical for its antimalarial efficacy, particularly in combating resistant strains of malaria when used in conjunction with other antimalarial agents .

Physical and Chemical Properties Analysis

Physical Properties

Cycloguanil pamoate exhibits several notable physical properties:

  • Solubility: It shows varying solubility in different solvents.
  • Melting Point: Specific melting point data can vary based on purity and form.

Chemical Properties

The chemical properties include stability under various conditions, reactivity with different chemical agents, and its behavior in biological systems as an active metabolite. These properties are essential for understanding its application in therapeutic contexts .

Applications

Scientific Uses

Cycloguanil pamoate finds extensive applications in scientific research and medicine:

  • Antimalarial Research: It is primarily studied for its role in treating malaria, especially against resistant strains.
  • Pharmaceutical Development: Used as a model compound in studies related to dihydrofolate reductase inhibition and folate metabolism.
  • Combination Therapies: Investigated for potential use alongside other drugs to enhance efficacy against malaria .
Chemical and Pharmacological Foundations of Cycloguanil Pamoate

Structural Characterization and Physicochemical Properties

Cycloguanil pamoate (CAS 609-78-9) is a salt formed between the antimalarial agent cycloguanil and pamoic acid (4,4'-methylenebis(3-hydroxy-2-naphthoic acid)). The compound has a molecular formula of C45H44Cl2N10O6 and a molecular weight of 891.81 g/mol. Its structure features two cycloguanil cations complexed with one pamoate dianion, resulting in an extended aromatic system that enhances crystallinity and reduces aqueous solubility [9]. This configuration is critical for its repository properties, enabling sustained drug release following intramuscular administration.

The pamoate moiety significantly modifies the physicochemical behavior of the parent cycloguanil molecule. While cycloguanil itself (C11H14ClN5, MW 251.72 g/mol) exhibits moderate water solubility (>50 mg/mL), cycloguanil pamoate is practically insoluble in aqueous environments (<0.1 mg/mL) [2] . This insolubility arises from the hydrophobic nature of the pamoic acid component and the stable ionic interactions between the basic triazine nitrogens of cycloguanil and the carboxylic acid groups of pamoic acid. The compound appears as a solid powder with a melting point above 250°C, consistent with its high crystalline stability [9].

Table 1: Key Physicochemical Properties of Cycloguanil Pamoate

PropertyValueExperimental Conditions
Molecular FormulaC45H44Cl2N10O6-
Molecular Weight891.81 g/mol-
Solubility in Water<0.1 mg/mL25°C
Solubility in DMSO>50 mg/mL25°C
AppearanceYellow crystalline solid-
Elemental CompositionC 60.61%; H 4.97%; Cl 7.95%; N 15.71%; O 10.76%Calculated from formula

Synthesis Pathways and Optimization Strategies

The synthesis of cycloguanil pamoate involves two distinct chemical processes: (1) preparation of the cycloguanil base, and (2) salt formation with pamoic acid. Cycloguanil is synthesized through a condensation reaction between 4-chloroaniline (1) and dicyandiamide (2-cyanoguanidine) to form 4-chlorophenylbiguanide (3), followed by cyclization with acetone. This one-pot reaction exploits the nucleophilic character of the biguanide nitrogen atoms, which attack the carbonyl carbon of acetone, leading to dehydration and formation of the dihydrotriazine ring [2].

The final pamoate salt is formed through an acid-base reaction in non-aqueous solvent:

2 Cycloguanil + Pamoic acid → Cycloguanil pamoate  

Process optimization focuses on controlling crystal morphology to ensure consistent dissolution kinetics. Key parameters include:

  • Solvent selection: Polar aprotic solvents like DMF yield more uniform crystals than protic solvents
  • Stoichiometric control: Strict 2:1 cycloguanil-to-pamoic acid ratio prevents polymorphic impurities
  • Temperature gradient: Slow cooling (0.5°C/min) produces optimal crystal size (10-50 μm) for suspension formulations [7]

Table 2: Historical Development of Cycloguanil Pamoate Synthesis

YearInnovationPatent/ReferenceSignificance
1956Two-component cyclization synthesisModest E.J., J Org Chem 21:1-13Established efficient cycloguanil production
1963Repository formulation strategyWorth D.F., U.S. Patent 3,074,947First description of pamoate salt for sustained release
1965Scale-up production methodsElslager E.F., Nature 206:630-631Optimized crystallization for clinical batches

Prodrug Activation and Metabolic Conversion to Cycloguanil

Cycloguanil pamoate functions as a dual-stage prodrug system: (1) the pamoate salt hydrolyzes slowly at physiological pH to release cycloguanil base, and (2) cycloguanil itself is the active metabolite of the antimalarial proguanil. The metabolic activation occurs primarily in hepatocytes via cytochrome P450 2C19 (CYP2C19)-mediated oxidation, where proguanil undergoes cyclization to form cycloguanil [5] [10]. This two-step activation creates complex pharmacokinetics:

Proguanil → (CYP2C19 oxidation) → Cycloguanil → (Pamoate hydrolysis) → Free cycloguanil  

Approximately 40-60% of administered proguanil converts to cycloguanil in extensive metabolizers, but polymorphism in CYP2C19 significantly reduces conversion in poor metabolizers (10-20% conversion). The pamoate formulation bypasses first-pass metabolism by providing direct access to systemic circulation through intramuscular depots, though hepatic conversion remains necessary when administered as proguanil [5].

Recent evidence challenges the traditional view that cycloguanil is the sole active species. Plasmodium falciparum transformed with human DHFR remains sensitive to proguanil but resistant to cycloguanil, indicating distinct molecular targets:

  • Cycloguanil: Specifically inhibits plasmodial DHFR (IC50 = 2.3 nM)
  • Proguanil: Demonstrates DHFR-independent activity, possibly through mitochondrial disruption [5] [10]

This pharmacological divergence has therapeutic implications, particularly in atovaquone-proguanil combinations (Malarone®), where proguanil's non-DHFR mechanisms synergize with atovaquone, while cycloguanil exhibits antagonism [2].

Mechanism of Action: Dihydrofolate Reductase (DHFR) Inhibition Dynamics

Cycloguanil exerts its antiparasitic and potential anticancer effects through potent inhibition of dihydrofolate reductase (DHFR), a critical enzyme in folate metabolism. The compound competitively binds the DHF substrate pocket with sub-nanomolar affinity for plasmodial DHFR (Ki = 0.4 nM) and low nanomolar affinity for human DHFR (Ki = 12.3 nM) [3]. The molecular basis for this inhibition involves:

  • Triazine core positioning: Forms hydrogen bonds with conserved Asp54 and Ile164 residues in P. falciparum DHFR
  • p-Chlorophenyl moiety: Occupies a hydrophobic sub-pocket typically holding the pteridine ring of DHF
  • Dimethyl groups: Enhance hydrophobic interactions with Val16 and Ala16 in wild-type and mutant enzymes [3]

Table 3: Comparative DHFR Inhibition Kinetics of Cycloguanil Analogues

CompoundPlasmodial DHFR IC50 (nM)Human DHFR IC50 (nM)Selectivity Index
Cycloguanil0.4 ± 0.112.3 ± 1.530.8
NSC1271590.2 ± 0.058.7 ± 0.943.5
Pyrimethamine15.7 ± 2.3350.0 ± 25.622.3
Methotrexate1.8 ± 0.30.8 ± 0.10.4

Resistance emerges through point mutations in the DHFR active site, most notably S108N, which introduces a steric barrier that reduces cycloguanil binding affinity by >200-fold. This contrasts with pyrimethamine resistance, which primarily involves N51I and C59R mutations [5].

Recent research reveals secondary pharmacological effects beyond folate metabolism disruption:

  • STAT3 signaling suppression: DHFR inhibition depletes tetrahydrofolate pools, reducing purine biosynthesis and STAT3 transcription factor activation
  • Mitochondrial toxicity: High concentrations disrupt electron transport in Plasmodium, independent of DHFR inhibition
  • Synergistic with sulfonamides: Concurrent inhibition of dihydropteroate synthase creates sequential blockade of folate pathway [3] [8]

The renewed interest in cycloguanil analogues for cancer therapy stems from their ability to engage human DHFR at sub-nanomolar concentrations in cellular target engagement assays. NSC127159 (a cycloguanil derivative) shows potent activity against breast cancer cell lines (MDA-MB-468, MCF-7) by inducing characteristic folate metabolism disruption: accumulation of dihydrofolate (10-fold increase), depletion of tetrahydrofolate (85% reduction), and suppression of thymidylate synthesis within 4 hours of treatment [3].

Table 4: Metabolomic Changes Induced by Cycloguanil in Cancer Cells

MetaboliteChange vs. ControlTime of OnsetRescue by Folinic Acid
Dihydrofolate (DHF)↑ 950%2 hoursPartial (62%)
Tetrahydrofolate (THF)↓ 87%4 hoursComplete
Thymidylate (dTMP)↓ 78%8 hoursComplete
Purines (ATP/GTP)↓ 65%12 hoursPartial (45-73%)

Properties

CAS Number

609-78-9

Product Name

Cycloguanil pamoate

IUPAC Name

4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;1-(4-chlorophenyl)-6,6-dimethyl-1,3,5-triazine-2,4-diamine

Molecular Formula

C45H44Cl2N10O6

Molecular Weight

891.8 g/mol

InChI

InChI=1S/C23H16O6.2C11H14ClN5/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-11(2)16-9(13)15-10(14)17(11)8-5-3-7(12)4-6-8/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6H,1-2H3,(H4,13,14,15,16)

InChI Key

LUNRMKZYOGNOTR-UHFFFAOYSA-N

SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Synonyms

cycloguanil embonate
cycloguanil pamoate

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.CC1(N=C(N=C(N1C2=CC=C(C=C2)Cl)N)N)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.